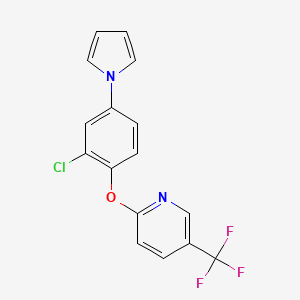

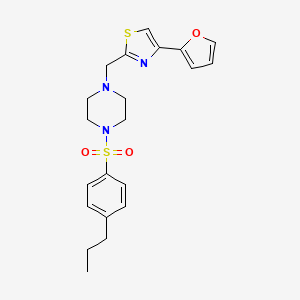

![molecular formula C22H22N4OS B2419603 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide CAS No. 1013806-27-3](/img/structure/B2419603.png)

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a benzothiazole ring, a pyrazole ring, and an amide group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized through various methods such as palladium-catalyzed Heck coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzothiazole and pyrazole rings are aromatic and planar, contributing to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzothiazole and pyrazole rings might undergo electrophilic substitution, while the amide group could participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, benzothiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have demonstrated significant antimicrobial properties. These compounds inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .

Anticancer Potential

Thiazole-based molecules often exhibit promising anticancer activity. Our compound may interfere with cancer cell proliferation, induce apoptosis, or inhibit specific pathways involved in tumor growth. Further studies are needed to explore its potential as an anticancer drug .

Antioxidant Properties

Thiazoles can act as antioxidants, protecting cells from oxidative stress and free radical damage. Our compound might contribute to cellular defense mechanisms by scavenging free radicals and reducing oxidative damage .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Thiazole derivatives, including our compound, have been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways, making them potential candidates for managing inflammatory conditions .

Antihypertensive Activity

Some thiazole-based compounds exhibit vasodilatory effects, which could help regulate blood pressure. Our compound’s structural features suggest it might influence vascular function, making it interesting for further investigation in antihypertensive drug development .

Neuroprotective Potential

Given the compound’s structural resemblance to certain neuroprotective agents, researchers have explored its effects on neurodegenerative diseases. It may offer protection against Alzheimer’s disease or other neurodegenerative conditions .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation.

Mode of Action

The compound interacts with its target, COX-1, by inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the activity of COX-1 . This results in a decrease in the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain perception, and fever generation. By inhibiting this pathway, the compound can potentially alleviate symptoms associated with these processes.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting the activity of COX-1, the compound reduces the production of prostaglandins, which are key mediators of inflammation. This can potentially alleviate symptoms associated with inflammatory conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c1-15(2)19-14-18(21(27)23-13-12-16-8-4-3-5-9-16)25-26(19)22-24-17-10-6-7-11-20(17)28-22/h3-11,14-15H,12-13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWKSNRWUHACFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

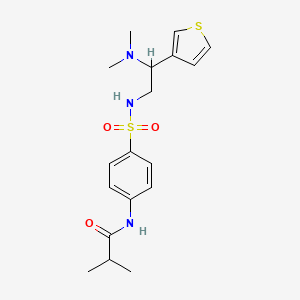

![[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)

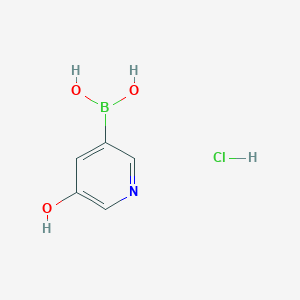

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419525.png)

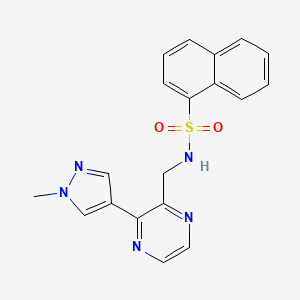

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)

![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)

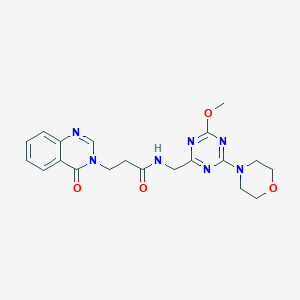

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2419535.png)

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)

![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)